molecular formula C17H14F6N4O2 B15024673 1,3-Dimethyl-7-(3-methylphenyl)-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

1,3-Dimethyl-7-(3-methylphenyl)-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B15024673
M. Wt: 420.31 g/mol
InChI Key: IIBZCRZSLNMNAE-UHFFFAOYSA-N
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Description

1,3-Dimethyl-7-(3-methylphenyl)-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound belongs to the class of pyrimidine derivatives, which are known for their diverse pharmacological activities.

Preparation Methods

The synthesis of 1,3-Dimethyl-7-(3-methylphenyl)-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione involves several steps. The synthetic route typically includes the condensation of appropriate starting materials under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound .

Chemical Reactions Analysis

1,3-Dimethyl-7-(3-methylphenyl)-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the replacement of specific functional groups .

Scientific Research Applications

This compound has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as an antileishmanial and antimalarial agent, with studies indicating its effectiveness against specific strains of Leishmania and Plasmodium . Additionally, it has applications in the development of new drugs and therapeutic agents. In the industrial sector, it may be used in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-7-(3-methylphenyl)-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. For instance, in its antileishmanial and antimalarial activities, the compound may inhibit key enzymes or interfere with critical biological processes in the pathogens, leading to their death or inhibition . The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

1,3-Dimethyl-7-(3-methylphenyl)-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione can be compared with other similar compounds, such as pyrazole derivatives and other pyrimidine-based molecules. These compounds share some structural similarities but may differ in their pharmacological activities and applications. For example, pyrazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties . The uniqueness of this compound lies in its specific chemical structure and the presence of trifluoromethyl groups, which may enhance its biological activity and stability .

Properties

Molecular Formula

C17H14F6N4O2

Molecular Weight

420.31 g/mol

IUPAC Name

1,3-dimethyl-7-(3-methylphenyl)-5,5-bis(trifluoromethyl)-8H-pyrimido[4,5-d]pyrimidine-2,4-dione

InChI

InChI=1S/C17H14F6N4O2/c1-8-5-4-6-9(7-8)11-24-12-10(13(28)27(3)14(29)26(12)2)15(25-11,16(18,19)20)17(21,22)23/h4-7H,1-3H3,(H,24,25)

InChI Key

IIBZCRZSLNMNAE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=NC(C3=C(N2)N(C(=O)N(C3=O)C)C)(C(F)(F)F)C(F)(F)F

Origin of Product

United States

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